molecular formula C14H14IN7O3 B393331 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE

Katalognummer: B393331
Molekulargewicht: 455.21g/mol
InChI-Schlüssel: ICQSYEGGNVHZGO-REZTVBANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-amino-1H-tetraazol-1-yl)-N’-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]acetohydrazide is a complex organic compound with a unique structure that combines various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-tetraazol-1-yl)-N’-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]acetohydrazide typically involves multiple steps. One common method includes the nucleophilic addition/cyclization of carbodiimides with diazo compounds under mild conditions . This process is transition-metal-free and involves a cascade reaction mechanism.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-amino-1H-tetraazol-1-yl)-N’-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(5-amino-1H-tetraazol-1-yl)-N’-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]acetohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(5-amino-1H-tetraazol-1-yl)-N’-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]acetohydrazide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-amino-1H-tetraazol-1-yl)-N’-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]acetohydrazide is unique due to its combination of functional groups, which provides it with distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C14H14IN7O3

Molekulargewicht

455.21g/mol

IUPAC-Name

2-(5-aminotetrazol-1-yl)-N-[(E)-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C14H14IN7O3/c1-3-4-25-13-10(15)5-9(6-11(13)24-2)7-17-18-12(23)8-22-14(16)19-20-21-22/h1,5-7H,4,8H2,2H3,(H,18,23)(H2,16,19,21)/b17-7+

InChI-Schlüssel

ICQSYEGGNVHZGO-REZTVBANSA-N

SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CN2C(=NN=N2)N)I)OCC#C

Isomerische SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CN2C(=NN=N2)N)I)OCC#C

Kanonische SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CN2C(=NN=N2)N)I)OCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.